7-Ethoxyresorufin N-Oxide
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Overview
Description
7-Ethoxyresorufin N-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.245. The purity is usually 95%.
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Scientific Research Applications
Environmental Monitoring
A novel method utilizing gill filament-based ethoxyresorufin O-deethylase (EROD) assays in fish, specifically rainbow trout, has been developed to monitor waterborne dioxin-like pollutants. This approach leverages 7-ethoxyresorufin to determine basal and induced EROD activities in gill filaments, offering a sensitive and straightforward technique for environmental monitoring of aquatic ecosystems. The assay has been validated in both controlled laboratory settings and real-world polluted river scenarios, demonstrating its utility in detecting dioxin-like compound exposure through significant EROD induction (Jönsson, Brandt, & Brunström, 2002).
Cytochrome P450 Enzyme Research
Research into the substrate specificity of cytochrome P450 (P450) enzymes, particularly 1A2 mutants, has employed molecular dynamics simulations with 7-ethoxyresorufin to understand alterations in enzyme activity. This approach has led to the identification of mutations that modify enzyme specificity, underscoring the role of 7-ethoxyresorufin in probing the functional dynamics of P450 enzymes and their variants (Tu, Deshmukh, Sivaneri, & Szklarz, 2008).
Enzymatic Assays Optimization
Spectral properties of 7-ethoxyresorufin and its metabolite, resorufin, have been critically evaluated to optimize fluorimetric assays measuring EROD activity. This study addresses the necessity for precise determination of excitation and emission wavelengths to ensure accurate and discriminative measurement of enzyme activities, facilitating enhanced reliability in biomonitoring studies (Radenac et al., 2004).
Mechanism of Action
Target of Action
The primary target of 7-Ethoxyresorufin N-Oxide is the Cytochrome P450 enzyme, specifically the CYP1A1 isoform . This enzyme plays a crucial role in the metabolism of xenobiotics and several endogenous chemicals .
Mode of Action
This compound acts as a fluorometric substrate and a competitive inhibitor of the CYP1A1 enzyme . It competes with other substrates for the active site of the enzyme, thereby inhibiting the enzyme’s activity . Additionally, it also inhibits NO synthase .
Biochemical Pathways
The interaction of this compound with CYP1A1 affects the metabolic pathways involving this enzyme. The inhibition of CYP1A1 can impact the metabolism of various xenobiotics and endogenous chemicals . The inhibition of NO synthase can also affect the production of nitric oxide, a key signaling molecule in various physiological processes .
Pharmacokinetics
Given its role as a substrate and inhibitor of cyp1a1, it is likely that it undergoes metabolism by this enzyme .
Result of Action
The inhibition of CYP1A1 by this compound can lead to changes in the metabolism of various substances, potentially affecting their bioavailability and biological effects . The inhibition of NO synthase can impact the production of nitric oxide, potentially influencing various physiological processes .
Biochemical Analysis
Biochemical Properties
7-Ethoxyresorufin N-Oxide interacts with certain cytochrome P450 isoforms, including CYP1A1, which plays a pivotal role in the metabolism of xenobiotics . The mechanism of action of this compound involves its deethylation by these cytochrome P450 enzymes, a process that converts it into resorufin, a highly fluorescent compound .
Cellular Effects
In cellular processes, this compound influences cell function by interacting with the cytochrome P450 enzyme family. It is a substrate for certain cytochrome P450 isoforms, including CYP1A1, which plays a pivotal role in the metabolism of xenobiotics .
Molecular Mechanism
The molecular mechanism of this compound involves its deethylation by cytochrome P450 enzymes, a process that converts it into resorufin, a highly fluorescent compound . This transformation is central to the 7-Ethoxyresorufin-O-deethylase (EROD) assay, a widely employed method to assess the enzymatic activity of CYP1A1 .
Temporal Effects in Laboratory Settings
It is known that the fluorescence of resorufin, which emits at around 590 nm when excited at 572 nm, allows for sensitive, real-time monitoring of enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways of the cytochrome P450 enzyme family . It is a substrate for certain cytochrome P450 isoforms, including CYP1A1, which plays a pivotal role in the metabolism of xenobiotics .
Properties
IUPAC Name |
7-ethoxy-10-oxidophenoxazin-10-ium-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-2-18-10-4-6-12-14(8-10)19-13-7-9(16)3-5-11(13)15(12)17/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPCTJAXIHCATC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)[N+](=C3C=CC(=O)C=C3O2)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747744 |
Source
|
Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3705-80-4 |
Source
|
Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.